Basicity and Protonation State: 1,4-Dimethylpiperazine vs. Piperazine and 1-Methylpiperazine
1,4-Dimethylpiperazine exhibits a significantly lower first pKa (8.06) compared to unsubstituted piperazine (9.67) and 1-methylpiperazine (9.16). At a physiologically relevant pH of 7.5, this difference translates into a dramatically lower protonation state for the target compound (78.4%) versus piperazine (98.5%) [1].
| Evidence Dimension | pKa (First dissociation constant) and % Protonation State at pH 7.5 |
|---|---|
| Target Compound Data | pKa: 8.06 ± 0.01; % Protonation: 78.4% |
| Comparator Or Baseline | Piperazine: pKa 9.67 ± 0.05, 98.5% protonated; 1-Methylpiperazine: pKa 9.16 ± 0.00, 97.6% protonated |
| Quantified Difference | ΔpKa: -1.61 (vs. piperazine), -1.10 (vs. 1-methylpiperazine); ΔProtonation: -20.1% and -19.2% respectively. |
| Conditions | Potentiometric titration in aqueous solution at 298 K (25°C). |
Why This Matters
The reduced basicity alters the compound's ionization and lipophilicity at physiological pH, directly impacting membrane permeability, target binding, and in vivo distribution, making it a distinct choice for drug design where lower basicity is required.
- [1] Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(7), 2100-2104. View Source
